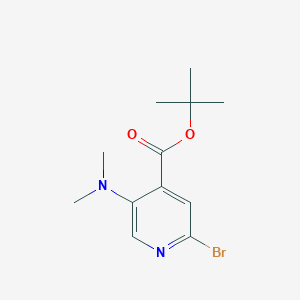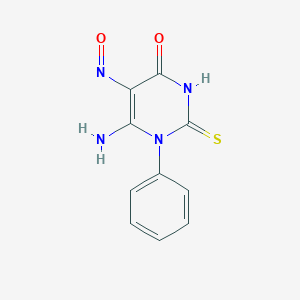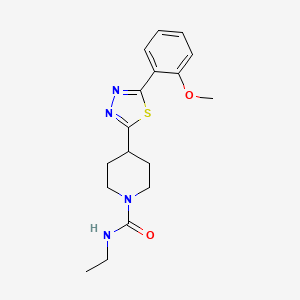
Tert-butyl 2-bromo-5-(dimethylamino)pyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-bromo-5-(dimethylamino)pyridine-4-carboxylate is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. This compound is a pyridine-based catalyst that has been used in the synthesis of various organic compounds.
Scientific Research Applications
Catalytic Activity in Polymerization
Tert-butyl 2-bromo-5-(dimethylamino)pyridine-4-carboxylate has been explored in the context of polymerization. A study demonstrated its role in the synthesis and co-polymerization of a pyridyl derivative, yielding catalytically active poly(methacryloyl-4-(dialkylamino)pyridine) derivatives. These polymers showed notable efficiency in the acylation of tert-butanol, highlighting the material's potential in catalytic applications (Mennenga et al., 2015).
Novel Condensation Reactions
Another significant application is in novel condensation reactions. Research has demonstrated the compound's efficacy in condensation reactions with non-nucleophilic N-heterocycles and anilides. The reactions were catalyzed by 4-(dimethylamino)pyridine (DMAP), a related compound, and yielded acylation products with a wide range of non-nucleophilic nitrogen compounds, showing the chemical's versatility in organic synthesis (Umehara, Ueda, & Tokuyama, 2016).
Activation of Carboxylic Acids
The compound plays a role in the activation of carboxylic acids. A study discussed the activation of carboxylic acids via dialkyl pyrocarbonates in the presence of tertiary amines, where tert-butyl esters of carboxylic acids were obtained using 4-dimethylaminopyridine. This illustrates its utility in the synthesis of carboxylic acid anhydrides and esters, a key process in organic chemistry (Pozdnev, 2009).
Synthesis of Amino Acid Derivatives
Its application extends to the synthesis of amino acid derivatives. For instance, tert-butyl esters of N-protected amino acids were synthesized using tert-butyl fluorocarbonate in the presence of 4-dimethylaminopyridine, showcasing its role in peptide and peptidomimetic synthesis (Loffet et al., 1989).
Mechanism of Action
Mode of Action
It’s known that brominated compounds often participate in free radical reactions . In such reactions, a bromine atom is typically lost, leaving behind a radical that can interact with other molecules .
Biochemical Pathways
Brominated compounds are generally involved in a variety of biochemical pathways, including those involving free radical reactions .
Pharmacokinetics
Similar compounds are typically absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
Brominated compounds are generally known to cause various changes at the molecular and cellular levels, often through the generation of free radicals .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Tert-butyl 2-bromo-5-(dimethylamino)pyridine-4-carboxylate . Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity .
properties
IUPAC Name |
tert-butyl 2-bromo-5-(dimethylamino)pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2/c1-12(2,3)17-11(16)8-6-10(13)14-7-9(8)15(4)5/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUXPQRNIBBFDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=NC=C1N(C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2,6-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B3012127.png)
![[2-(Oxan-4-ylmethoxy)pyrimidin-4-yl]methanamine hydrochloride](/img/structure/B3012128.png)
![3-(Azidomethyl)bicyclo[3.1.0]hexane](/img/structure/B3012129.png)



![N-(3,4-dimethylphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3012136.png)
![2-[2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B3012138.png)



![7-(5-methylfuran-2-yl)-6H-pyrano[3,2-c:5,6-c']dichromene-6,8(7H)-dione](/img/structure/B3012147.png)
![2-[(3-chlorobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3012149.png)